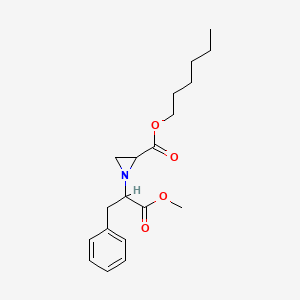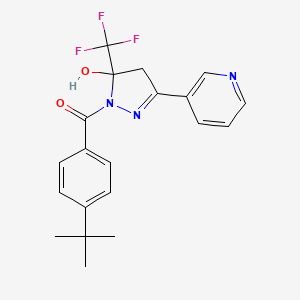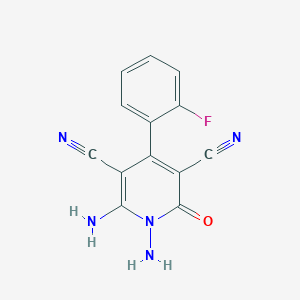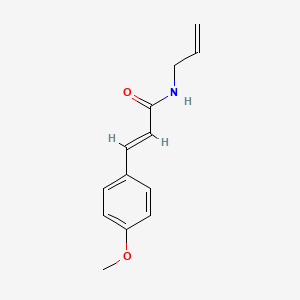![molecular formula C11H11N3O3S B5109240 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is complex and not fully understood. However, it is believed that 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid exerts its effects through the inhibition of various enzymes and signaling pathways. For example, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cancer cell growth, the modulation of synaptic plasticity, and the regulation of gene expression. In addition, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in scientific research has several advantages and limitations. One advantage is that 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a relatively stable compound that can be easily synthesized and purified. In addition, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, the effects of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of research is the development of new compounds that are based on the structure of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. These compounds may have improved efficacy and safety profiles compared to 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. Another area of research is the identification of new targets and pathways that are modulated by 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. This information may lead to the development of new therapeutics for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex process that involves several steps. One common method for synthesizing 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves the reaction of 2-thienylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the resulting compound. The final product is purified through a series of chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been used as a tool for studying the mechanisms of synaptic plasticity and memory formation. In drug discovery, 1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been identified as a potential lead compound for the development of new therapeutics.
Propiedades
IUPAC Name |
1-methyl-5-(thiophen-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-9(8(6-13-14)11(16)17)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDDHVBEFMTBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(thiophen-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)
![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)

![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)


![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)


![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)